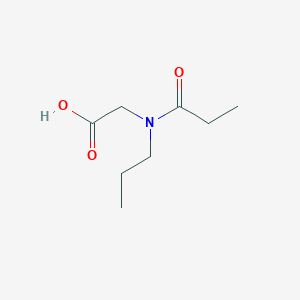

Ethyl N-propionyl sarcosine

Description

Contextualizing Sarcosine (B1681465) and its Acylated Forms in Biochemical Systems

Sarcosine, also known as N-methylglycine, is a naturally occurring amino acid derivative found in various biological tissues. nih.govchemicalbook.com It serves as a key intermediate in the metabolic pathway that converts choline (B1196258) to glycine (B1666218) and is also formed through the methylation of glycine. nih.govontosight.aiwikipedia.org The enzyme glycine N-methyltransferase catalyzes this reaction, using S-adenosylmethionine as a methyl donor. ontosight.ai

Sarcosine's own biochemical significance is notable, with research exploring its role as a potential biomarker in prostate cancer and its involvement in the central nervous system as a co-agonist at the NMDA receptor. wikipedia.orgmedchemexpress.comnih.gov

When sarcosine is acylated, its chemical properties are modified, leading to a new class of molecules with distinct applications. Acyl sarcosines are produced commercially by reacting the parent fatty acid chlorides with sodium sarcosinate. cir-safety.org These derivatives, such as N-oleoylsarcosine, are used extensively as surfactants in consumer products like toothpastes and cleaning agents due to their amphiphilic nature. wikipedia.orgchemicalbook.comwhiterose.ac.uk In a biochemical context, acylated sarcosines like N-propionyl sarcosine are studied as metabolites. For instance, N-propionylglycine (a related compound) is a known metabolite that accumulates in certain metabolic disorders like propionic acidemia. caymanchem.com The acylation of sarcosine is therefore relevant both in industrial chemistry and in the study of metabolic pathways and their dysregulation.

Significance of N-Propionyl Sarcosine and Related Ethyl Esters in Research Paradigms

The significance of N-propionyl sarcosine and its ethyl ester, ethyl N-propionyl sarcosine, in research is primarily linked to their use in analytical chemistry and metabolic studies.

N-propionyl sarcosine itself has been utilized as a derivative in gas chromatography-mass spectrometry (GC-MS) assays designed to measure the concentration of propionyl-CoA in tissues. nih.gov In this methodology, propionyl-CoA extracted from a sample is reacted with sarcosine to form N-propionylsarcosine. nih.gov This derivative is then measured, allowing for the quantification of the original propionyl-CoA, which is a key intermediate in the metabolism of certain amino acids and odd-chain fatty acids. nih.gov

The ethyl ester form, this compound, functions as a synthetic intermediate and a reference compound. Its parent molecule, sarcosine ethyl ester, is a known reagent in peptide synthesis and in the synthesis of creatine analogues for studying neurological diseases. sigmaaldrich.comsigmaaldrich.comresearchgate.net While direct research applications for this compound are not extensively documented in mainstream literature, its existence as a specific, characterizable chemical entity makes it a valuable tool for researchers developing synthetic methodologies or requiring a stable, esterified form of N-propionyl sarcosine for analytical or comparative purposes. For example, studies on N-acyl-L-proline derivatives have shown that different acyl groups (including propionyl) can be hydrolyzed by enzymes like prolidases, highlighting the importance of specific acyl chains in enzyme-substrate interactions. nih.gov

Scope and Academic Research Objectives

The scope of this article is to provide a focused, scientific overview of the chemical compound this compound. The objective is to detail its identity within the class of N-acyl amino acid derivatives and to contextualize its relevance based on the known biochemical roles of its constituent parts: sarcosine, the propionyl group, and the ethyl ester. This review synthesizes information regarding the broader families of N-acyl amino acids and acylated sarcosines to illuminate the specific research context in which this compound and its related acid form are situated. The information is presented to serve as a foundational reference for academic and research-oriented inquiries into this specific molecule.

Compound Data Tables

Structure

3D Structure

Properties

Molecular Formula |

C8H15NO3 |

|---|---|

Molecular Weight |

173.21 g/mol |

IUPAC Name |

2-[propanoyl(propyl)amino]acetic acid |

InChI |

InChI=1S/C8H15NO3/c1-3-5-9(6-8(11)12)7(10)4-2/h3-6H2,1-2H3,(H,11,12) |

InChI Key |

YFCFOPZLKMBOFU-UHFFFAOYSA-N |

Canonical SMILES |

CCCN(CC(=O)O)C(=O)CC |

Origin of Product |

United States |

Nomenclature and Classification of N Propionyl Sarcosine Within Academic Chemical Literature

Systematic Naming Conventions and Chemical Structure Representation

The systematic name for Ethyl N-propionyl sarcosine (B1681465) according to IUPAC (International Union of Pure and Applied Chemistry) nomenclature is ethyl 2-(N-methylpropanamido)acetate . This name is derived by identifying the parent structure as an ethyl ester of acetate (B1210297), which is substituted at the second carbon (the alpha-carbon) with an "N-methylpropanamido" group.

Alternatively, treating the molecule as a derivative of sarcosine, it can be named Sarcosine, N-propionyl-, ethyl ester . This convention is often seen in chemical databases and literature where the core amino acid derivative is highlighted.

The chemical structure of Ethyl N-propionyl sarcosine is represented by various standard formats that provide a machine-readable or visual depiction of the molecule.

| Identifier Type | Representation |

| Molecular Formula | C8H15NO3 |

| SMILES | CCOC(=O)CN(C)C(=O)CC |

| InChI | InChI=1S/C8H15NO3/c1-4-7(10)9(3)6-8(11)12-5-2/h4-6H2,1-3H3 |

These representations are crucial for chemical database searching and computational chemistry.

Classification within Amino Acid Derivatives and Ester Functional Groups

This compound is classified based on its structural features.

Amino Acid Derivative: As it is structurally derived from sarcosine, which is an N-methylated derivative of glycine (B1666218), it is categorized as an amino acid derivative wikipedia.orgnih.govmedchemexpress.com. More specifically, it falls into the subclass of N-acyl amino acids wikipedia.orgiarc.frscience.gov. The acylation of the amino group is a common modification that alters the chemical properties of the parent amino acid.

Ester Functional Group: The molecule contains an ethyl ester functional group, which is formed by the condensation of the carboxylic acid group of the sarcosine moiety with ethanol (B145695). This places it within the broad class of carboxylic acid esters. Esters are characterized by a carbon atom double-bonded to one oxygen atom and single-bonded to another.

Amide Functional Group: The linkage between the propionyl group and the nitrogen atom of sarcosine forms a tertiary amide bond. This functional group significantly influences the molecule's chemical reactivity and physical properties.

The combination of these features classifies this compound as an N-acyl amino acid ester . Such compounds are noted for various applications, including their use as surfactants and as intermediates in peptide synthesis researchgate.net.

Synthetic Methodologies for Ethyl N Propionyl Sarcosine and Analogous Compounds

Chemical Synthesis Pathways and Derivatization Strategies

The chemical synthesis of Ethyl N-propionyl sarcosine (B1681465) typically involves a multi-step process that combines esterification and N-acylation reactions. These pathways allow for the precise construction of the target molecule and its derivatives.

Esterification Reactions for Ethyl Moiety Introduction

The initial step in many synthetic routes is the introduction of the ethyl ester group onto the sarcosine backbone. The esterification of amino acids like sarcosine can be challenging due to their zwitterionic nature at neutral pH, which makes the carboxyl group less reactive. acs.org To overcome this, the reaction is typically carried out under acidic conditions.

Common methods include:

Fischer-Speier Esterification: This classic method involves refluxing the amino acid in an excess of the alcohol (in this case, ethanol) with a strong acid catalyst, such as gaseous hydrochloric acid (HCl) or sulfuric acid (H₂SO₄). acs.orgmdpi.com The acid protonates the carboxyl group, making it more susceptible to nucleophilic attack by the alcohol.

Thionyl Chloride Method: Reacting the amino acid with thionyl chloride (SOCl₂) in ethanol (B145695) is another effective method. mdpi.com This process first converts the carboxylic acid to an acyl chloride intermediate, which is highly reactive and readily esterified by the alcohol.

Trimethylchlorosilane (TMSCl) Method: A milder and convenient alternative involves the use of trimethylchlorosilane in methanol (B129727) or ethanol. mdpi.com This system generates HCl in situ, facilitating the esterification under relatively gentle conditions, which is advantageous for sensitive substrates. mdpi.com The product of this step is typically the hydrochloride salt of the amino acid ester (e.g., ethyl sarcosinate hydrochloride), which is then neutralized in a subsequent step. researchgate.net

The esterification of amino acids is often more complex than that of simple carboxylic acids, and side reactions like N-alkylation can occur, necessitating protective group strategies in some cases. acs.org

N-Acylation Reactions Utilizing Propionyl Moieties

Once the ethyl ester is in place (forming ethyl sarcosinate), the next step is the acylation of the secondary amine group with a propionyl moiety. Several reagents can be used for this transformation.

Schotten-Baumann Reaction: This is a widely used method for acylating amines. It involves reacting the amino acid ester (ethyl sarcosinate) with an acyl chloride (propionyl chloride) or anhydride (B1165640) (propionic anhydride) in the presence of a base, typically an aqueous solution of sodium hydroxide. google.com The base neutralizes the hydrogen chloride byproduct, driving the reaction to completion. This method is effective for producing a variety of N-acyl amino acid surfactants. google.com

Acylation with Activated Esters: N-acylamino acids can also be synthesized using activated esters of propionic acid. This method is common in peptide synthesis and can be adapted for this purpose. orgsyn.org

Acylation using Carboxylic Acid Esters: A less common but viable method involves the N-acylation of an aminocarboxylic acid salt with a low-alkyl ester of the acylating acid, such as methyl or ethyl propionate (B1217596), in the presence of an alkali alcoholate. google.com

The choice of acylation method depends on factors like the scale of the reaction, the desired purity, and the cost of reagents. For industrial production of related compounds like N-acyl amino acid surfactants, the Schotten-Baumann reaction is often preferred. google.com

Multi-Step Synthetic Routes and Intermediate Compounds

The synthesis of Ethyl N-propionyl sarcosine is fundamentally a two-step process, with ethyl sarcosinate being the key intermediate.

Typical Synthetic Route:

Step 1: Esterification: Sarcosine is reacted with ethanol in the presence of an acid catalyst (e.g., H₂SO₄ or SOCl₂) to form ethyl sarcosinate. The product is often isolated as its hydrochloride salt.

Intermediate: Ethyl sarcosinate hydrochloride

Step 2: N-Acylation: The ethyl sarcosinate (after neutralization) is then reacted with propionyl chloride or propionic anhydride under basic conditions (Schotten-Baumann conditions) to yield the final product, this compound.

This modular approach is versatile and allows for the synthesis of a wide range of analogous compounds by simply varying the starting amino acid, the alcohol used for esterification, or the acylating agent. For instance, using a different amino acid would yield an analogous N-propionyl amino acid ester, while using a different acyl chloride (e.g., lauroyl chloride) would produce a long-chain N-acyl sarcosinate ester. google.com

| Step | Reactants | Key Reagents/Conditions | Intermediate/Product |

| 1. Esterification | Sarcosine, Ethanol | Acid catalyst (e.g., H₂SO₄, SOCl₂) | Ethyl Sarcosinate |

| 2. N-Acylation | Ethyl Sarcosinate, Propionyl Chloride | Base (e.g., NaOH) | This compound |

Enzymatic Synthesis and Biocatalytic Approaches

As an alternative to traditional chemical synthesis, which often relies on harsh conditions and hazardous chemicals, biocatalytic methods using enzymes or whole cells are gaining prominence. nih.govpageplace.de These "green chemistry" approaches offer high selectivity, mild reaction conditions, and reduced environmental impact. nih.govbbwpublisher.com

Biotransformation Pathways Relevant to N-Acyl Amino Acids

The enzymatic synthesis of N-acyl amino acids, a class of compounds to which this compound belongs, is a well-explored area. The key reaction is the formation of an amide bond between a fatty acid (or its ester) and an amino acid.

Lipase-Catalyzed Synthesis: Lipases are highly versatile enzymes that can catalyze esterification and amidation reactions, often in non-aqueous or low-water systems. nih.govacs.org For example, immobilized lipases like Candida antarctica lipase (B570770) B (CALB) can effectively catalyze the N-acylation of amino acids or their esters with fatty acids or fatty acid esters. acs.orgrsc.orgmdpi.com The reaction can proceed via an ester-amide interconversion, where the enzyme first catalyzes the formation of a fatty acid ester (e.g., with glycerol), which then undergoes aminolysis with the amino acid. nih.govnih.gov

Acylase-Catalyzed Synthesis: Aminoacylases, which are hydrolases, can also be used for the synthesis of N-acyl amino acids. nih.govnih.gov While their natural function is hydrolysis, the reaction can be reversed under specific conditions (e.g., low water activity) to favor synthesis. d-nb.info These enzymes have been investigated for their potential to produce biobased N-acyl amino acid surfactants from long-chain fatty acids. nih.gov

N-Acyl Amino Acid Synthases (NAS): In nature, dedicated enzymes known as N-acyl amino acid synthases catalyze the direct condensation of an acyl donor (often an acyl-CoA or acyl-acyl carrier protein) with an amino acid. researchgate.netrsc.org Some of these enzymes, particularly those from microbial sources, have been identified and expressed in host organisms like E. coli for the production of specific N-acyl amino acids. researchgate.net

Endogenous Pathways: In mammals, enzymes like PM20D1 (peptidase M20 domain containing 1) and FAAH (fatty acid amide hydrolase) have been identified as regulators of endogenous N-acyl amino acid levels, capable of both synthesis and hydrolysis. elifesciences.orgresearchgate.netmdpi.com

| Biocatalytic Approach | Enzyme Class | Typical Substrates | Key Features |

| Lipase Catalysis | Hydrolases (Lipases) | Fatty acids/esters, Amino acids/esters | Versatile, works in organic media, mild conditions. nih.govrsc.org |

| Acylase Catalysis | Hydrolases (Aminoacylases) | Fatty acids, Amino acids | Used in chiral resolutions, potential for synthesis via reverse hydrolysis. nih.govd-nb.info |

| Synthase Catalysis | N-Acyl Transferases | Acyl-CoAs, Amino acids | Mimics natural biosynthetic pathways, high specificity. researchgate.netrsc.org |

Enzyme-Mediated Derivatization of Sarcosine and its Precursors

The synthesis of N-acyl amino acids, a class of compounds that includes this compound, can be achieved through green and highly specific enzymatic routes. d-nb.inforesearchgate.net These biocatalytic methods offer an alternative to conventional chemical syntheses, which often rely on harsh reagents like acyl chlorides derived from phosgene (B1210022) chemistry. d-nb.inforesearchgate.net Enzymes, particularly hydrolases such as lipases and aminoacylases, are capable of catalyzing the formation of amide bonds between a fatty acid (or its ester) and the secondary amine of sarcosine. d-nb.inforesearchgate.net

The enzymatic synthesis of N-acyl amino acids can proceed via two main pathways: ATP-dependent and ATP-independent reactions. researchgate.net ATP-dependent pathways involve N-acyl amino acid synthases (NAS) that activate the carboxylic acid, a process often requiring whole-cell biocatalysis for cofactor regeneration. d-nb.inforesearchgate.net In contrast, ATP-independent methods primarily use lipases or proteases, which can function in vitro. d-nb.info These enzymes can catalyze the direct condensation of fatty acids and amino acids.

Lipases, such as those from Candida antarctica, have been used for the solvent-free synthesis of N-acyl amino acid esters and amides, with yields varying significantly depending on the specific amino acid substrate. academie-sciences.fr However, early research into lipase-catalyzed N-acylation reported challenges, including low yields (2-19%) even after prolonged incubation times. academie-sciences.fr More recent developments have focused on optimizing reaction conditions and exploring a wider range of enzymes. For example, aminoacylases are now being investigated for their synthetic potential in producing biobased N-acyl-amino acid surfactants. d-nb.inforesearchgate.net One study highlighted a lipase from Streptomyces gobitricini that showed enhanced activity in the presence of certain surfactants like N-lauroyl sarcosine sodium, suggesting its potential utility in synthesis. frontiersin.org

Furthermore, enzymes like sarcosine oxidase are used in analytical applications to specifically interact with and degrade sarcosine. nih.govrsc.orgwikipedia.org This enzyme catalyzes the oxidative demethylation of sarcosine to glycine (B1666218) and formaldehyde (B43269). ebi.ac.uk While this is a degradative rather than a synthetic process for derivatives, the high specificity of the enzyme for the sarcosine substrate is noteworthy and demonstrates the potential for precise enzyme-molecule interactions. nih.govrsc.orgwikipedia.org

| Enzyme Type | Substrates | Reaction Type | Key Finding/Yield | Source |

|---|---|---|---|---|

| Lipase (from Candida antarctica) | Fatty acids and amino acid methyl esters | N-Acylation (solvent-free) | Yields ranged from 25–90% depending on the amino acid. | academie-sciences.fr |

| Various Lipases | Myristic acid and various amino acids | N-Acylation | Low yields of 2–10% were reported even after several days. | academie-sciences.fr |

| Lipases and Proteases | Fatty acids and lysine-containing peptides | Aminolysis/Reverse Hydrolysis | The ε-amine of lysine (B10760008) was the preferred site for amidation. | d-nb.info |

| Aminoacylases | Long-chain fatty acids and amino acids | N-Acylation (synthesis) | Reviewed as a promising "green" alternative to chemical synthesis for producing N-acyl-amino acid surfactants. | d-nb.inforesearchgate.net |

Advanced Synthetic Techniques and Optimization

Beyond direct small-molecule synthesis, advanced techniques have been developed to incorporate sarcosine into larger, more complex molecular architectures such as polymers and peptides.

Controlled Polymerization Techniques for Sarcosine-Based Polymers

Polysarcosine (pSar), a polypeptoid, is often synthesized via the ring-opening polymerization (ROP) of sarcosine N-carboxyanhydride (Sar-NCA). acs.orgpku.edu.cn This method allows for the creation of well-defined polymers with predictable molar masses and low dispersity. rsc.org The process, however, is highly sensitive to moisture, which has historically limited its large-scale application. acs.orgpku.edu.cn An alternative monomer, sarcosine N-thiocarboxyanhydride (Sar-NTA), offers greater stability against moisture but requires harsher polymerization conditions. acs.orgnih.gov

Significant advancements have been made in optimizing the ROP of Sar-NCA. Recent research has demonstrated that various carboxylic acids can act as effective bifunctional catalysts, accelerating the polymerization rate by up to 50 times. acs.orgchemrxiv.orgacs.org This catalysis enables the robust synthesis of ultra-high molecular weight (UHMW) pSar (up to 586 kDa) with exceptionally narrow molecular weight distributions (dispersity, Đ < 1.05). acs.orgpku.edu.cnchemrxiv.org The polymerization can be initiated by primary amines and conducted under mild conditions without the need for strictly anhydrous solvents or glovebox operations. pku.edu.cn

The choice of solvent also plays a critical role in the control of the polymerization. Studies comparing solvents such as dimethylformamide (DMF), dichloromethane (B109758) (DCM), and acetonitrile (B52724) (ACN) have shown that DMF generally provides better control, leading to monomodal molecular weight distributions and higher end-group fidelity, which is crucial for the synthesis of functional polymers. nih.gov

| Solvent | Target Degree of Polymerization (DP) | Dispersity (Đ) | Purity (by CEC) | Source |

|---|---|---|---|---|

| DMF | 200 | < 1.2 | ~95% | nih.gov |

| ACN | 200 | < 1.2 | ~85% | nih.gov |

| DCM | 200 | < 1.2 | ~75% | nih.gov |

| DMF | 400 | > 1.2 | ~90% | nih.gov |

| ACN | 400 | > 1.2 | ~70% | nih.gov |

| DCM | 400 | > 1.2 | ~55% | nih.gov |

Solid-Phase Synthesis Applications for Peptide-Sarcosine Conjugates

Solid-phase peptide synthesis (SPPS) is a cornerstone technique for building peptides and related molecules on an insoluble resin support. iris-biotech.depeptide.com Sarcosine is frequently incorporated into peptide chains using this method to impart specific properties, such as increased solubility. google.comnih.gov The standard approach involves using a protected sarcosine monomer, typically Fmoc-Sarcosine-OH, which can be sequentially coupled to the growing peptide chain on the resin. iris-biotech.degoogle.com

A specialized adaptation of solid-phase synthesis, known as the "submonomer" method, is particularly effective for synthesizing peptoids, which are polymers of N-substituted glycines like sarcosine. nih.govmdpi.comacs.org This technique involves a two-step cycle that is repeated for each monomer addition:

Acylation: A haloacetic acid (like bromoacetic acid) is activated and coupled to the resin-bound amine. mdpi.com

Displacement: A primary amine (for sarcosine, this is methylamine) is added, which displaces the halogen to form the N-substituted glycine residue. mdpi.comacs.org

This method allows for precise control over the polymer sequence and length, enabling the synthesis of monodisperse peptoids of up to 50 repeating units with good yields. nih.govmdpi.com The use of readily available primary amines also allows for the creation of a wide diversity of peptoid structures. mdpi.com The entire process can be automated, making it a powerful tool for creating libraries of peptide-peptoid conjugates for various research applications. pnas.org

| Step | Reagents | Purpose | Source |

|---|---|---|---|

| 1. Acylation | Bromoacetic acid, N,N'-Diisopropylcarbodiimide (DIC) | Couples the acetic acid backbone to the free amine on the solid support. | mdpi.com |

| 2. Displacement | Methylamine | Introduces the N-methyl side chain, completing the sarcosine residue. | mdpi.comacs.org |

| Repeat | Cycle is repeated to elongate the polysarcosine chain. | Achieves precise control over sequence and length. | mdpi.com |

| Cleavage | Trifluoroacetic acid (TFA) | Releases the final peptoid from the resin support. | mdpi.com |

Biochemical Pathways and Metabolic Interactions Involving N Propionyl Sarcosine and Its Precursors

Endogenous Metabolic Roles of Sarcosine (B1681465)

Sarcosine, or N-methylglycine, is a naturally occurring amino acid derivative that serves as an intermediate in the metabolism of choline (B1196258) and methionine wikipedia.org. It is formed through the methylation of glycine (B1666218) and is subsequently demethylated back to glycine, playing a role in one-carbon metabolism wikipedia.orgnih.govtaylorandfrancis.com.

The enzymatic control of sarcosine levels is primarily governed by two key enzymes: sarcosine dehydrogenase (SARDH) and glycine N-methyltransferase (GNMT).

Sarcosine Dehydrogenase (SARDH): This mitochondrial enzyme catalyzes the oxidative demethylation of sarcosine to yield glycine and formaldehyde (B43269) wikipedia.org. Studies in rat liver models have characterized SARDH as a flavoprotein that links to the respiratory chain via electron-transferring flavoprotein.

Glycine N-Methyltransferase (GNMT): This enzyme facilitates the synthesis of sarcosine from glycine by transferring a methyl group from S-adenosylmethionine (SAM) wikipedia.org. Animal models have been instrumental in understanding the role of GNMT in regulating the metabolic flux of methyl groups.

The coordinated action of these enzymes ensures the homeostatic balance of sarcosine and glycine.

The interconversion of sarcosine and glycine is a pivotal reaction in cellular metabolism. Sarcosine is formed from the metabolism of choline and methionine and is readily degraded back to glycine wikipedia.org. Glycine, in turn, is a fundamental building block for proteins and a precursor for a variety of essential biomolecules, including glutathione, creatine, and purines wikipedia.org. This reversible reaction underscores the role of sarcosine as a transient carrier of a methyl group within the broader network of one-carbon metabolism.

Interactions with Propionate (B1217596) Metabolism and Anaplerotic Pathways

Propionate, a three-carbon short-chain fatty acid, is metabolized via a pathway that intersects with central carbon metabolism. The key enzyme in this pathway is propionyl-CoA carboxylase.

Propionyl-CoA carboxylase (PCC) is a biotin-dependent mitochondrial enzyme that catalyzes the carboxylation of propionyl-CoA to form D-methylmalonyl-CoA mdpi.comresearchgate.net. Propionyl-CoA itself is derived from the catabolism of several sources, including odd-chain fatty acids and the amino acids isoleucine, valine, threonine, and methionine wikipedia.orgresearchgate.net.

The product of the PCC reaction, D-methylmalonyl-CoA, is subsequently converted to L-methylmalonyl-CoA and then to succinyl-CoA, which is an intermediate of the tricarboxylic acid (TCA) cycle researchgate.net. This conversion represents a significant anaplerotic pathway, meaning it replenishes the intermediates of the TCA cycle, which is crucial for maintaining cellular energy production and biosynthetic processes. The anaplerotic function of the propionyl-CoA pathway is vital for tissues with high energy demands, such as the heart and liver.

Disorders of propionate metabolism, such as propionic acidemia, which results from a deficiency in PCC, can have significant downstream effects on other metabolic pathways, including those involving sarcosine and its derivatives. In experimental models and clinical observations of propionic acidemia, a notable biochemical finding is hyperglycinemia, an excess of glycine in the blood nih.gov.

The accumulation of propionyl-CoA in propionic acidemia is thought to inhibit the glycine cleavage system, a major pathway for glycine degradation. This inhibition leads to an increase in glycine concentrations. Given that sarcosine is directly metabolized to glycine by sarcosine dehydrogenase, an elevation in glycine levels due to impaired propionate metabolism strongly implies a concurrent alteration in sarcosine homeostasis. The accumulation of propionyl-CoA could theoretically lead to the formation of N-propionyl sarcosine through non-enzymatic or enzymatic propionylation of sarcosine, although direct experimental evidence for this specific derivative in these models is an area for further investigation.

Transport Mechanisms and Cellular Uptake in Non-Human Biological Systems

The cellular uptake of sarcosine is mediated by various amino acid transport systems. Studies in non-human biological systems have provided insights into these mechanisms.

In rat kidney models, it has been demonstrated that sarcosine does not have its own dedicated transport system but rather utilizes transporters for other amino acids, namely proline and glycine jneurosci.org. This suggests a competitive interaction for uptake between these amino acids.

Sarcosine Transport Systems in Model Organisms

The movement of sarcosine across cellular membranes is facilitated by various transport systems, which have been studied in several model organisms. These studies reveal that sarcosine often utilizes transporters intended for other structurally similar amino acids, rather than having a dedicated system of its own.

In mammals, studies using rat kidneys have shown that sarcosine transport is a mediated, saturable, and energy-dependent process. It does not appear to have its own specific transport system but instead utilizes transporters for L-proline and glycine.

In the bacterial kingdom, the study of Pseudomonas aeruginosa has provided detailed insights into sarcosine metabolism and its regulation. This bacterium can use sarcosine as a source of carbon and nitrogen. The uptake and catabolism of sarcosine are controlled by a specific transcriptional regulator known as SouR (sarcosine oxidation and utilization regulator), which is induced by sarcosine. nih.gov This indicates a well-defined system for sensing and utilizing environmental sarcosine in this organism.

The yeast Saccharomyces cerevisiae is a widely used eukaryotic model organism for studying cellular processes, including metabolite transport. mdpi.com While a specific transporter solely for sarcosine has not been explicitly identified, yeast possesses a multitude of amino acid transporters, many belonging to the APC (amino acid-polyamine-organocation) superfamily. nih.gov These transporters often have broad substrate specificities. It is plausible that sarcosine, being an N-methylated derivative of glycine, is transported by one or more of these general amino acid permeases. For instance, Hem25 is known to transport glycine into the mitochondria. nih.gov

The following table provides a summary of the known and putative sarcosine transport mechanisms in different model organisms.

| Model Organism | Transport System/Mechanism | Key Characteristics |

| Rat (Mammalian) | Shared systems with L-proline and glycine | Mediated, saturable, and energy-dependent. |

| Pseudomonas aeruginosa (Bacterium) | SouR-regulated uptake and catabolism | Sarcosine-specific induction of the sox operon for metabolism. |

| Saccharomyces cerevisiae (Yeast) | Putatively through general amino acid permeases (e.g., APC superfamily) | Likely shares transporters with other amino acids like glycine; specific transporters not yet definitively identified. |

Molecular Mechanisms of Biological Activity of Sarcosine Derivatives in Preclinical Research Models

Investigation of Molecular Targets and Ligand Interactions

The biological effects of sarcosine (B1681465) derivatives are often initiated by their direct interaction with specific protein targets in the central nervous system and other tissues. These interactions can modulate the activity of receptors, transporters, and enzymes, leading to downstream cellular changes.

The N-Methyl-D-Aspartate Receptor (NMDAR) is a crucial ionotropic glutamate (B1630785) receptor involved in synaptic plasticity, learning, and memory. frontiersin.org Its proper function depends on the binding of both glutamate and a co-agonist, typically glycine (B1666218) or D-serine, to its GluN2 and GluN1 subunits, respectively. frontiersin.orgmdpi.com Sarcosine (N-methylglycine), the parent compound of Ethyl N-propionyl sarcosine, has been extensively studied for its role in modulating NMDAR activity.

Sarcosine acts as a co-agonist at the glycine binding site of the NMDAR, potentiating its function. d-nb.inforndsystems.com It also functions as a glycine transporter-1 (GlyT-1) inhibitor, which increases the synaptic concentration of glycine, further enhancing NMDAR activation. mdpi.comnih.gov In animal models of NMDAR hypofunction, which are often used to study schizophrenia, sarcosine has demonstrated therapeutic potential. For instance, in mouse models where NMDAR function is diminished by the antagonist MK-801, sarcosine administration has been shown to alleviate behavioral deficits and associated brain abnormalities. mdpi.comnih.gov Studies using in vivo calcium imaging in the hippocampus of mice have shown that MK-801 diminishes neuronal activity, an effect that is significantly mitigated by sarcosine treatment. mdpi.com Furthermore, sarcosine has been found to regulate the surface trafficking of NMDARs and facilitate NMDAR-mediated electrophysiological activity in the hippocampus. nih.gov In stressed mice, the modulatory effects of sarcosine on NMDAR-mediated neurotransmission become more apparent, suggesting a state-dependent mechanism of action. nih.gov While direct studies on this compound are limited, its structural similarity to sarcosine suggests a potential for similar NMDAR modulatory activity, although this requires empirical verification.

Glycine Transporter-1 (GlyT-1) is a key protein responsible for the reuptake of glycine from the synaptic cleft, thereby regulating its concentration and influencing NMDAR activity. mdpi.com Sarcosine is recognized as an endogenous and selective inhibitor of GlyT-1. rndsystems.commdpi.com By inhibiting GlyT-1, sarcosine increases the availability of glycine to act as a co-agonist at NMDARs. nih.gov

This inhibitory action has inspired the synthesis of numerous sarcosine-based derivatives to develop more potent and specific GlyT-1 inhibitors. mdpi.comnih.gov These are often created by attaching extended lipophilic aryl groups to the nitrogen atom of the sarcosine scaffold. mdpi.com One such example is ALX-5407 (also known as NFPS), or N[3-(4'-fluorophenyl)-3-(4'-phenylphenoxy) propyl] sarcosine, which is a specific and potent GlyT-1 inhibitor used in research. mdpi.com In cellular assays using CHO cells expressing human GlyT-1b and in rat brain synaptosomal preparations, novel N-substituted sarcosine analogs containing a pyridazine (B1198779) moiety have demonstrated potent GlyT-1 inhibitory activity. nih.gov These compounds were shown to effectively increase extracellular glycine concentrations. nih.gov The mechanism of sarcosine's effect on GlyT-1 is complex; it is considered a competitive inhibitor but may also act as a substrate, stimulating glycine heteroexchange and potentially reversing the transporter's direction. mdpi.combiorxiv.org This dual role as both an inhibitor and a substrate highlights the nuanced regulation GlyT1 exerts on glycine levels. biorxiv.org

Table 1: Examples of Sarcosine-Based GlyT-1 Inhibitors and Their Activity This table is interactive. You can sort and filter the data.

| Compound | Chemical Name | Type | Key Finding | Reference |

|---|---|---|---|---|

| Sarcosine | N-Methylglycine | Endogenous Inhibitor/Substrate | Modest but selective GlyT-1 inhibitor; increases synaptic glycine. | rndsystems.commdpi.com |

| ALX-5407 (NFPS) | N[3-(4'-fluorophenyl)-3-(4'-phenylphenoxy) propyl] sarcosine | Synthetic Inhibitor | Specific and potent inhibitor of GlyT-1 function. | mdpi.com |

N-acyl amino acids are a broad class of lipids with diverse biological functions. frontiersin.orgmdpi.com Their metabolism is controlled by enzymes that can both synthesize and degrade them, primarily N-acyl amino acid hydrolases. elifesciences.org Two key enzymes in this class are PM20D1 (peptidase M20 domain containing 1) and fatty acid amide hydrolase (FAAH). elifesciences.org

PM20D1 is a secreted enzyme that functions bidirectionally, catalyzing both the synthesis of N-acyl amino acids from fatty acids and amino acids, and their reverse hydrolysis. elifesciences.org FAAH, an intracellular serine hydrolase, also demonstrates the ability to synthesize and hydrolyze N-acyl amino acids, though it has a more restricted substrate scope compared to PM20D1. elifesciences.org Studies on FAAH have shown that it can be inhibited by certain N-arachidonoyl amino acids, such as N-arachidonoylglycine (NAraGly). mdpi.com

While direct inhibition studies of these specific hydrolases by this compound are not available, research on related enzymes provides insight. Studies on uncharacterized enzymes from the amidohydrolase superfamily have identified proteins that hydrolyze N-acyl derivatives of amino acids. For example, one such enzyme, Sgx9260b, was found to effectively catalyze the hydrolysis of N-propionyl-L-proline, a compound structurally similar to this compound. nih.gov This suggests that enzymes with specificity for N-propionyl amino acid structures exist and could potentially metabolize this compound.

Cellular and Subcellular Effects in In Vitro Systems

The interaction of sarcosine derivatives with molecular targets translates into observable effects at the cellular and subcellular levels, influencing cell health, growth, and the fundamental processes of gene and protein expression.

The effect of sarcosine and its analogs on cell viability and proliferation has been investigated in various contexts, particularly in cancer research. In metastatic models of prostate cancer, sarcosine has been shown to influence cell growth. nih.gov In vitro studies using PC-3 and LNCaP prostate cancer cell lines demonstrated that sarcosine supplementation stimulated cell growth and proliferation. nih.gov Specifically, low concentrations of sarcosine (around 0.2 µM) were sufficient to stimulate the growth of PC-3 cells, with higher concentrations leading to a slow decrease in viability. nih.gov This suggests a complex, dose-dependent effect on cell proliferation.

Furthermore, the inhibition of the glycine transporter GlyT-1, a target of sarcosine, has been explored as a strategy to reduce the proliferation of rapidly growing tumor cells. mdpi.com Treatment of lung (A549), colon (HT29), and kidney (A498) cancer cell lines with the specific GlyT-1 inhibitor ALX-5407 (a sarcosine derivative) was found to reduce the proliferation rate of these rapidly dividing cancer cells, highlighting the role of glycine transport in supporting cancer cell growth. mdpi.com

Table 2: Effect of Sarcosine on Prostate Cancer Cell Viability This table is interactive. You can sort and filter the data.

| Cell Line | Compound | Observation | Finding | Reference |

|---|---|---|---|---|

| PC-3 | Sarcosine | Increased cell growth after 24h supplementation. | Stimulation plateaued at ~0.2 µM, with a slight decrease at higher concentrations. | nih.gov |

| LNCaP | Sarcosine | Stimulated cell proliferation. | Stimulatory effects were less pronounced than in PC-3 cells. | nih.gov |

The regulation of gene expression is a fundamental process by which cells control the synthesis of proteins in response to internal and external signals. openstax.org Sarcosine analogs can influence these regulatory pathways. In the context of prostate cancer, sarcosine treatment was found to up-regulate the expression of genes involved in cell cycle progression. nih.gov This provides a molecular basis for the observed increase in cell proliferation, linking the metabolic effects of sarcosine directly to the machinery that controls cell division. nih.gov

Influence on Intracellular Signaling Cascades

No research studies were identified that investigated the influence of this compound on specific intracellular signaling cascades in preclinical models. The molecular mechanisms of action for this particular sarcosine derivative, including its potential interactions with signaling proteins and pathways, remain uncharacterized in the scientific literature.

Advanced Analytical and Research Methodologies for Characterizing N Propionyl Sarcosine

Chromatographic Separation Techniques

Chromatographic methods are fundamental for isolating Ethyl N-propionyl sarcosine (B1681465) from complex mixtures, enabling its accurate detection and quantification. The choice of technique is dictated by the analyte's physicochemical properties and the analytical objective.

Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. While Ethyl N-propionyl sarcosine is more volatile than its parent amino acid, sarcosine, GC-MS analysis is often enhanced by considering it as a derivatized form of sarcosine, which improves its chromatographic behavior. The propionylation of the nitrogen and esterification of the carboxyl group make the molecule suitable for GC analysis. sigmaaldrich.com

The analytical process involves injecting the sample into a heated inlet, where it is vaporized and carried by an inert gas through a capillary column. The separation is based on the compound's boiling point and affinity for the column's stationary phase. The mass spectrometer then ionizes the eluted compound, separating the ions based on their mass-to-charge ratio to provide a unique fragmentation pattern, or "fingerprint," for identification. For related N-acyl amino acids, derivatization steps such as silylation or acylation are common to increase volatility and thermal stability. sigmaaldrich.commdpi.comnih.gov For instance, a two-step derivatization using reagents like N-methyl-N-(trimethylsilyl-trifluoroacetamide) (MSTFA) for silylation followed by trifluoroacyl (TFA) derivatization has been used for related compounds. nih.gov

Table 1: Illustrative GC-MS Parameters for N-Acyl Sarcosine Ester Analysis

| Parameter | Setting |

| Column | SLB™-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness) |

| Injector Temp. | 250 °C |

| Carrier Gas | Helium, 1.0 mL/min constant flow |

| Oven Program | Initial 80 °C, hold 2 min; ramp to 300 °C at 10 °C/min; hold 5 min |

| MS Interface Temp. | 280 °C |

| Ion Source Temp. | 230 °C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Scan Range | 50-500 m/z |

Liquid Chromatography-Mass Spectrometry (LC-MS) for Metabolite Profiling

Liquid Chromatography-Mass Spectrometry (LC-MS) is a premier analytical tool in metabolomics for profiling a wide range of compounds, including N-acyl amino acids, in biological samples. nih.govnih.gov This technique is particularly advantageous as it often does not require derivatization, allowing for a more direct analysis of the compound in its native state. mtc-usa.com In metabolomic studies, LC-MS has been instrumental in identifying sarcosine and its derivatives as potential biomarkers in various diseases. nih.gov

The methodology involves separating the compound using high-performance liquid chromatography (HPLC) before it is introduced into the mass spectrometer. Reversed-phase chromatography is commonly employed for N-acyl amino acids. mdpi.com The mass spectrometer, typically a tandem (MS/MS) or high-resolution instrument, provides high sensitivity and selectivity for detection and quantification. nih.govuni-muenchen.de

Table 2: Typical LC-MS Conditions for N-Acyl Amino Acid Profiling

| Parameter | Setting |

| Column | C18 reversed-phase (e.g., 2.1 x 100 mm, 1.7 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile (B52724) |

| Gradient | 5% B to 95% B over 10 minutes |

| Flow Rate | 0.3 mL/min |

| Ionization Source | Electrospray Ionization (ESI), Positive Mode |

| MS Analyzer | Quadrupole Time-of-Flight (Q-TOF) or Triple Quadrupole (QqQ) |

| Scan Mode | Full Scan (m/z 100-1000) and Targeted MS/MS |

Capillary Electrophoresis Applications

Capillary Electrophoresis (CE) offers a high-efficiency separation mechanism based on the electrophoretic mobility of analytes in an electric field. creative-proteomics.com This technique is characterized by its rapid analysis times, low sample consumption, and high resolving power, making it suitable for separating complex mixtures. CE has been successfully applied to the analysis of amino acids and their derivatives, sometimes coupled with mass spectrometry (CE-MS) for enhanced identification capabilities. springernature.comresearchgate.net

For compounds like this compound, CE can be used to assess purity or for quantitative analysis in various matrices. Derivatization with a charged or fluorescent tag can be employed to improve detection sensitivity, particularly with UV or laser-induced fluorescence (LIF) detectors. creative-proteomics.com Furthermore, the use of chiral selectors in the background electrolyte allows CE to be a powerful tool for enantioseparation of chiral N-acyl amino acids. nih.govnih.gov

Spectroscopic and Structural Elucidation Methods

Spectroscopic techniques are indispensable for the definitive identification and structural confirmation of molecules like this compound. These methods provide detailed information about the molecular structure, connectivity, and elemental composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the structural elucidation of organic compounds. ¹H NMR provides information about the chemical environment, connectivity, and number of hydrogen atoms in a molecule. While a published spectrum for this compound is not widely available, its ¹H NMR chemical shifts can be accurately predicted based on the analysis of its constituent functional groups and data from similar N-acyl sarcosine structures. chemicalbook.comchemicalbook.comresearchgate.net The expected signals would correspond to the protons of the ethyl ester, the N-propionyl group, the N-methyl group, and the sarcosine backbone methylene group.

Table 3: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Functional Group | Predicted Chemical Shift (ppm) | Multiplicity |

| 3H | Ethyl (-O-CH₂-CH₃ ) | ~1.25 | Triplet |

| 2H | Ethyl (-O-CH₂ -CH₃) | ~4.15 | Quartet |

| 3H | Propionyl (-CO-CH₂-CH₃ ) | ~1.10 | Triplet |

| 2H | Propionyl (-CO-CH₂ -CH₃) | ~2.40 | Quartet |

| 3H | N-Methyl (-N-CH₃ ) | ~2.90-3.10 | Singlet |

| 2H | Sarcosine Backbone (-N-CH₂ -CO-) | ~4.00-4.20 | Singlet |

Note: Predicted shifts are relative to TMS and may vary based on the solvent used.

High-Resolution Mass Spectrometry for Fragment Ion Analysis

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, enabling the determination of a compound's elemental formula and offering insights into its structure through fragmentation analysis. nih.gov The exact mass of this compound (C₈H₁₅NO₃) is 173.1052 g/mol . HRMS can confirm this mass with high precision (typically within 5 ppm).

Upon ionization in the mass spectrometer, the molecule undergoes fragmentation, producing characteristic ions. The analysis of these fragment ions (MS/MS) helps to piece together the molecular structure. For this compound, key fragmentations would be expected at the ester and amide bonds.

Table 4: Expected Key Fragment Ions of this compound in HRMS

| m/z (Nominal) | Proposed Fragment | Formula | Description |

| 144 | [M - C₂H₅]⁺ | C₆H₁₀NO₃⁺ | Loss of the ethyl radical from the ester group |

| 128 | [M - OC₂H₅]⁺ | C₆H₁₀NO₂⁺ | Loss of the ethoxy radical |

| 116 | [M - C₃H₅O]⁺ | C₅H₁₀NO₂⁺ | Cleavage of the propionyl group (loss of CH₃CH₂CO) |

| 102 | [C₄H₈NO₂]⁺ | C₄H₈NO₂⁺ | N-methyl-carboxymethyl fragment after propionyl loss |

| 88 | [C₃H₆NO₂]⁺ | C₃H₆NO₂⁺ | Sarcosine ethyl ester fragment after propionyl loss |

| 57 | [C₃H₅O]⁺ | C₃H₅O⁺ | Propionyl cation (CH₃CH₂CO⁺) |

X-Ray Crystallography for Three-Dimensional Structure Determination of Complexes

X-ray crystallography is a pivotal analytical technique for elucidating the precise three-dimensional atomic structure of a molecule. The methodology relies on the diffraction of X-rays by a single crystal of the substance. The resulting diffraction pattern is then mathematically analyzed to generate an electron density map, from which the atomic arrangement of the molecule can be determined with high precision. This technique is indispensable for understanding the stereochemistry, conformational preferences, and intermolecular interactions of a compound in the solid state.

Computational Chemistry and Molecular Modeling

Molecular Docking for Ligand-Target Interactions

Molecular docking is a computational method that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. nih.gov This technique is crucial in drug discovery and molecular biology for understanding and predicting how a small molecule like this compound might interact with a biological target at the atomic level. The process involves computationally placing the ligand into the binding site of the receptor in numerous possible conformations and orientations. A scoring function is then used to estimate the binding affinity for each pose, with lower energy scores typically indicating a more favorable interaction.

While specific molecular docking studies featuring this compound are not extensively documented in scientific literature, the methodology remains highly applicable. A typical workflow would involve:

Preparation of the Receptor and Ligand: Obtaining the 3D structure of a target protein, often from X-ray crystallography or homology modeling, and preparing the 3D structure of this compound.

Docking Simulation: Using software to explore the conformational space of the ligand within the target's active site.

Analysis of Results: Evaluating the predicted binding poses and their corresponding scores. The top-ranked poses are analyzed to identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic forces, that stabilize the ligand-receptor complex.

This approach could be used to screen potential protein targets for this compound and to generate hypotheses about its mechanism of action.

Density Functional Theory (DFT) Calculations for Reaction Mechanisms and Catalysis

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. nih.gov It is a powerful tool for studying the geometries, energies, and properties of molecules, as well as for elucidating reaction mechanisms and the role of catalysts. nih.gov DFT calculations can map out the entire energy landscape of a chemical reaction, identifying reactants, products, intermediates, and the transition states that connect them.

Although specific DFT studies on this compound are not prominent, the methodology has been successfully applied to its parent compound, sarcosine, to investigate complex reaction mechanisms. For instance, DFT calculations at the M06-2X level have been employed to explore the formation of azomethine ylides from isatine and sarcosine, a key step in 1,3-dipolar cycloaddition reactions. nih.govmdpi.com These studies reveal that the elimination of CO2 is the rate-determining step in the reaction sequence. nih.gov

Such computational analyses provide critical insights that are often difficult to obtain through experimental means alone. The key parameters that can be derived from DFT calculations include:

Activation Energies (ΔG‡): The energy barrier that must be overcome for a reaction to proceed.

Reaction Enthalpies (ΔH): The net energy change during a reaction.

Optimized Geometries: The lowest-energy 3D structures of reactants, transition states, and products.

By applying DFT to this compound, researchers could similarly investigate its reactivity, metabolic pathways, or its role in catalytic cycles.

Molecular Dynamics Simulations for Conformational Analysis

Molecular Dynamics (MD) is a computational simulation technique used to study the physical movements of atoms and molecules over time. nih.gov By solving Newton's equations of motion for a system of interacting particles, MD simulations generate a trajectory that describes how the positions and velocities of particles evolve. This method is exceptionally well-suited for the conformational analysis of flexible molecules like this compound, providing detailed insight into their dynamic behavior in various environments.

A conformational analysis of this compound using MD simulations would involve:

System Setup: Creating a simulation box containing the molecule, often solvated in water to mimic physiological conditions.

Force Field Selection: Choosing a force field (e.g., CHARMM, AMBER, GROMOS) that defines the potential energy of the system based on atomic positions.

Simulation: Running the simulation for a sufficient length of time (nanoseconds to microseconds) to allow the molecule to explore its accessible conformations.

Trajectory Analysis: Analyzing the resulting trajectory to identify dominant conformational states, the transitions between them, and the flexibility of different molecular regions. Properties such as dihedral angle distributions and root-mean-square deviation (RMSD) are often calculated.

While specific MD simulation studies on this compound are not found in the reviewed literature, this technique would be invaluable for understanding how the molecule's shape and flexibility influence its biological activity and interactions with other molecules.

Metabolomic and Proteomic Profiling Strategies

Unbiased Metabolomic Profiling for Biomarker Discovery in Model Systems

Unbiased metabolomics, also known as global metabolomic profiling, is a powerful strategy used to comprehensively identify and quantify the small-molecule metabolites within a biological system. nih.gov This approach does not pre-select for specific metabolites but instead uses high-throughput analytical techniques, such as liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS), to capture a broad snapshot of the metabolome. By comparing the metabolomic profiles of different biological states (e.g., diseased vs. healthy), researchers can identify metabolites that are significantly altered, thus discovering potential biomarkers for disease diagnosis, prognosis, or response to therapy. nih.gov

While specific metabolomic studies identifying this compound as a biomarker are not widely reported, extensive research has been conducted on its parent compound, sarcosine, particularly in the context of prostate cancer. A landmark study utilized unbiased LC/GC-MS to profile over 1,126 metabolites in tissue, urine, and plasma samples from patients with benign prostate, clinically localized prostate cancer, and metastatic disease. nih.govnih.gov

The key finding of this research was that sarcosine levels were significantly elevated during the progression of prostate cancer to its metastatic stage. nih.gov This discovery identified sarcosine as a potential biomarker for aggressive prostate cancer that can be detected non-invasively in urine. nih.govnih.gov The study demonstrated that the metabolome undergoes robust alterations during cancer progression and that unbiased profiling is an effective method for uncovering these changes.

Below is a table summarizing the differential expression of sarcosine as identified through metabolomic profiling in the context of prostate cancer progression.

| Sample Type | Comparison Group | Sarcosine Level Change | Significance |

|---|---|---|---|

| Prostate Tissue | Metastatic vs. Benign | Highly Elevated | Statistically Significant nih.gov |

| Prostate Tissue | Localized Cancer vs. Benign | Elevated | Statistically Significant nih.gov |

| Urine Sediments | Prostate Cancer Patients vs. Controls | Elevated | Detectable nih.gov |

| Prostate Cancer Cell Lines | Invasive vs. Benign Epithelial Cells | Elevated | Significant nih.gov |

The identification of sarcosine as an oncometabolite underscores the potential for other N-acyl amino acids, including N-propionyl sarcosine, to serve as biomarkers in various physiological or pathological states.

Isotope Dilution Mass Spectrometry for Quantitative Analysis

Isotope Dilution Mass Spectrometry (IDMS) is a reference technique for highly accurate and precise quantitative analysis, combining the sensitivity and selectivity of mass spectrometry with the accuracy afforded by the use of isotopically labeled internal standards. nih.gov This method is particularly valuable for the quantitative determination of specific molecules in complex biological matrices. The core principle of IDMS involves the addition of a known amount of an isotopically labeled version of the analyte of interest (in this case, N-propionyl sarcosine) to the sample. This "spiked" sample is then processed, and the ratio of the unlabeled (natural) analyte to the labeled internal standard is measured using a mass spectrometer.

The isotopically labeled internal standard is chemically identical to the analyte but has a different mass due to the incorporation of stable isotopes (e.g., ¹³C, ¹⁵N, ²H). This ensures that the internal standard and the analyte behave identically during sample preparation, extraction, and chromatographic separation, thus correcting for any sample loss or matrix effects that might occur during the analytical process.

A typical workflow for the quantitative analysis of N-propionyl sarcosine using IDMS would involve:

Synthesis of an isotopically labeled internal standard: An isotopically labeled form of N-propionyl sarcosine would be synthesized, for example, by incorporating ¹³C or ¹⁵N atoms into its structure.

Sample spiking: A precisely known amount of the labeled N-propionyl sarcosine is added to the biological sample (e.g., plasma, urine, or tissue homogenate).

Sample preparation: The sample is then subjected to extraction and purification procedures to isolate N-propionyl sarcosine and its labeled counterpart from other matrix components.

LC-MS/MS analysis: The purified extract is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The different masses of the natural and labeled N-propionyl sarcosine allow for their distinct detection and quantification.

Quantification: The concentration of the natural N-propionyl sarcosine in the original sample is calculated based on the measured ratio of the natural to the labeled compound and the known amount of the labeled standard that was added.

The use of an isotopically labeled internal standard that is chemically identical to the analyte provides a high degree of accuracy and precision, making IDMS a gold standard for quantitative analysis in various research and clinical applications.

Proteomic Approaches for Enzyme Identification and Characterization

Proteomics, the large-scale study of proteins, offers powerful tools for identifying and characterizing enzymes that may be involved in the metabolism or interaction with specific compounds like N-propionyl sarcosine. nih.gov The primary approaches in proteomics are broadly categorized as bottom-up, top-down, and middle-down proteomics. semanticscholar.org

Bottom-up proteomics is the most common approach. researchgate.net It involves the enzymatic digestion of a complex protein mixture into smaller peptides, typically using an enzyme like trypsin. researchgate.net These peptides are then separated, usually by liquid chromatography, and analyzed by tandem mass spectrometry (MS/MS). The resulting peptide fragmentation data is then used to identify the original proteins by searching against protein sequence databases. To identify enzymes that interact with N-propionyl sarcosine, a strategy could involve incubating a cell or tissue lysate with N-propionyl sarcosine and then using affinity chromatography with a "bait" molecule similar to N-propionyl sarcosine to pull down interacting proteins. These captured proteins would then be identified using the bottom-up proteomics workflow.

Top-down proteomics analyzes intact proteins without prior digestion. nih.gov This approach provides information about the intact protein, including post-translational modifications (PTMs), which is often lost in bottom-up approaches. However, top-down proteomics is technically more challenging and generally more suitable for the analysis of less complex protein mixtures or purified proteins.

Middle-down proteomics bridges the gap between bottom-up and top-down approaches by analyzing larger peptides generated by limited proteolysis. semanticscholar.org This method can provide information about PTMs while being more amenable to separation and fragmentation than intact proteins.

A general workflow for identifying enzymes that metabolize N-propionyl sarcosine using proteomics might involve:

Incubation: Incubating a biological sample (e.g., liver microsomes, cell culture) with N-propionyl sarcosine.

Fractionation: Separating the proteins from the sample, potentially enriching for enzymes that have interacted with the compound.

Proteomic Analysis: Utilizing bottom-up, top-down, or middle-down proteomics to identify the proteins in the enriched fraction.

Bioinformatic Analysis: Analyzing the identified proteins to pinpoint potential enzymes based on their known functions or by comparing protein expression levels between samples treated with and without N-propionyl sarcosine.

Functional Validation: Once candidate enzymes are identified, their activity towards N-propionyl sarcosine would need to be confirmed through in vitro assays using purified enzymes.

Emerging Research Applications and Future Directions for N Propionyl Sarcosine

Design Principles for Prodrugs and Enhanced Drug Delivery Systems

The development of effective drug delivery systems is a cornerstone of modern pharmacology, aiming to improve the therapeutic efficacy and reduce the side effects of medicinal compounds. Prodrugs are inactive molecules that are converted into active drugs within the body through enzymatic or chemical processes. nih.govepa.gov This strategy is often employed to overcome challenges such as poor solubility, limited permeability, and instability. researchgate.netcasjournal.org

Esterification is a common and effective prodrug strategy used to enhance the lipophilicity of a drug, thereby improving its ability to cross cell membranes. Ethyl N-propionyl sarcosine (B1681465) is an ethyl ester derivative of N-propionyl sarcosine. This modification temporarily masks the polar carboxylic acid group of the parent molecule, which is expected to increase its passive diffusion across biological barriers.

Once inside the body, the ester bond of Ethyl N-propionyl sarcosine is designed to be cleaved by ubiquitous esterase enzymes present in the blood, liver, and other tissues. This biotransformation process regenerates the active N-propionyl sarcosine molecule at the site of action. In vitro studies using liver microsomes or purified esterases are crucial for evaluating the rate and extent of this conversion, ensuring that the release of the active compound occurs in a predictable manner.

Table 1: Physicochemical Properties of Parent Compound vs. Ester Prodrug

| Property | N-Propionyl Sarcosine (Parent) | This compound (Prodrug) | Rationale for Change |

| Polarity | High | Low | The polar carboxyl group is masked by a nonpolar ethyl group. |

| Lipophilicity (LogP) | Lower | Higher | Increased hydrocarbon content enhances lipid solubility. |

| Aqueous Solubility | Higher | Lower | Reduced polarity decreases interaction with water molecules. |

| Membrane Permeability | Low | High | Increased lipophilicity facilitates passage through lipid bilayers. |

This table presents expected trends based on general principles of ester prodrug design.

Polymeric nanoparticles are at the forefront of advanced drug delivery, offering a platform for controlled release and targeted delivery of therapeutic agents. nih.gov These nanoparticles can encapsulate drugs, protecting them from degradation and enabling sustained release over time. mdpi.com Polymers based on sarcosine, known as polysarcosines (pSars), have emerged as promising alternatives to polyethylene (B3416737) glycol (PEG) due to their excellent water solubility, low toxicity, and non-immunogenic properties. iris-biotech.deiris-biotech.de

N-propionyl sarcosine can be incorporated into polymeric nanoparticle systems in several ways. It can be encapsulated as a therapeutic agent itself or used as a building block to create novel polymers. These nanoparticles can be engineered to release their payload in response to specific stimuli, such as changes in pH or temperature, which is particularly useful for targeting tumor microenvironments. researchgate.net The efficacy of these systems is typically evaluated in vitro using cancer cell lines to assess cellular uptake and cytotoxicity, followed by in vivo studies in animal models to determine pharmacokinetic profiles and therapeutic outcomes. nih.gov

Role as a Synthetic Building Block for Novel Bioactive Compounds

The unique structure of N-propionyl sarcosine makes it a valuable building block in synthetic chemistry for the creation of new molecules with potential therapeutic applications. Its N-acylated and N-alkylated structure provides specific conformational properties that are desirable in drug design.

Peptidomimetics are compounds designed to mimic natural peptides but with improved stability and bioavailability. nih.gov The incorporation of N-substituted amino acids like N-propionyl sarcosine into a peptide backbone is a key strategy in peptidomimetic design. nih.gov The presence of the N-propionyl and N-methyl groups eliminates the amide proton, preventing the formation of hydrogen bonds and increasing resistance to enzymatic degradation by proteases. mdpi.com This modification also introduces conformational constraints, which can be used to control the three-dimensional structure of the molecule and enhance its binding affinity to biological targets. nih.govmdpi.com

Table 2: Comparison of Standard Peptides and Peptidomimetics Containing N-Propionyl Sarcosine

| Feature | Standard Peptide | Peptidomimetic with N-Propionyl Sarcosine | Advantage of Modification |

| Proteolytic Stability | Low | High | N-substitution blocks protease recognition and cleavage. mdpi.com |

| Conformational Flexibility | High | Restricted | Defined 3D structure can lead to higher receptor affinity. |

| Membrane Permeability | Low | Improved | Increased lipophilicity and reduced H-bonding aid diffusion. mdpi.com |

| Secondary Structure | Forms α-helices, β-sheets | Disrupts standard H-bond patterns, induces unique turns. | Allows for the creation of novel structural motifs. |

The search for new antimicrobial agents is a global health priority due to the rise of antibiotic resistance. nih.govnih.gov Antimicrobial peptides (AMPs) are a promising class of molecules that act by disrupting bacterial cell membranes. nih.gov However, their therapeutic use is often limited by their instability. By incorporating N-propionyl sarcosine into peptide sequences, it is possible to create novel peptidomimetics with enhanced stability and potent antimicrobial activity. The modifications can improve the molecule's ability to interact with and disrupt the lipid bilayers of bacterial membranes.

Beyond antimicrobial agents, N-propionyl sarcosine can be used as a scaffold to develop other pharmacologically active molecules. Its structure can be elaborated through various chemical reactions to generate libraries of compounds for screening against different biological targets. mdpi.com The principles of multicomponent reactions, for instance, could be applied to rapidly assemble complex molecules from building blocks like N-propionyl sarcosine, accelerating the discovery of new therapeutic leads. mdpi.com

Advancing Understanding of Metabolic Dysregulation in Disease Models

Metabolic dysregulation is a hallmark of many diseases, including cancer, neurodegenerative disorders, and metabolic syndrome. nih.govnih.gov Sarcosine is a naturally occurring amino acid that plays a role in one-carbon metabolism. nih.govgoogle.com Alterations in sarcosine levels have been implicated in the progression of certain cancers and in neurological conditions like schizophrenia. researchgate.netmdpi.com

N-propionyl sarcosine, as a derivative of both sarcosine and propionic acid, is a valuable chemical tool for studying metabolic pathways in disease models. Propionate (B1217596) metabolism itself is increasingly recognized as a critical pathway whose dysregulation is linked to various pathological states. nih.gov By introducing N-propionyl sarcosine into cell cultures or animal models, researchers can investigate the downstream effects of altered N-acylated amino acid levels. This can help to elucidate the complex metabolic networks that are disrupted in disease and identify potential new targets for therapeutic intervention. For example, studies have shown that administering sarcosine can alter the concentration of key brain metabolites, suggesting that derivatives like N-propionyl sarcosine could be used to probe and potentially modulate neurochemical pathways in models of neurological disease. mdpi.com

Investigating Metabolic Alterations in Preclinical Disease Progression Models

While direct studies on this compound are in their infancy, research into its core structure, sarcosine, has laid a significant foundation. Metabolomic studies have identified sarcosine as a key metabolite that is highly elevated during the progression of prostate cancer to metastatic disease. bbwpublisher.comresearchgate.net In preclinical models, the addition of exogenous sarcosine was shown to induce an invasive phenotype in benign prostate epithelial cells, suggesting its direct involvement in cancer cell aggressivity. bbwpublisher.comresearchgate.net

Future research is poised to investigate how the addition of a propionyl group and ethyl esterification alters this metabolic impact. Preclinical disease models, particularly in oncology, are ideal platforms for exploring whether this compound is metabolized differently than sarcosine and if it influences key metabolic pathways associated with disease progression. Researchers would likely use these models to track the uptake, distribution, and enzymatic breakdown of the compound and its effect on the broader metabolome.

Table 1: Key Findings on Sarcosine in Preclinical Cancer Models

| Finding | Implication for this compound Research |

|---|---|

| Elevated sarcosine levels are associated with prostate cancer progression and metastasis. bbwpublisher.comresearchgate.net | Investigating whether N-propionylation and ethyl esterification modify this association could reveal new biomarkers or therapeutic targets. |

| Sarcosine administration promotes an invasive phenotype in prostate epithelial cells. bbwpublisher.comresearchgate.net | Preclinical studies are needed to determine if this compound enhances, diminishes, or alters this pro-invasive activity. |

Elucidating Pathophysiological Mechanisms through Metabolomics

Metabolomics, the large-scale study of small molecules within cells, tissues, or organisms, has been instrumental in understanding the role of sarcosine in disease. researchgate.net By using high-throughput mass spectrometry, scientists have profiled thousands of metabolites to pinpoint sarcosine's role in the metabolic reprogramming that characterizes cancer progression. bbwpublisher.comresearchgate.net This approach has not only identified sarcosine as a biomarker but has also helped to elucidate the underlying pathophysiological mechanisms it influences, such as cell invasion. bbwpublisher.com

For this compound, metabolomics offers a powerful tool to uncover its currently unknown physiological and pathological roles. By treating cell cultures or preclinical models with this compound and analyzing the subsequent changes in the metabolome, researchers can generate hypotheses about its mechanism of action. This could reveal, for instance, if this compound affects amino acid metabolism, lipid pathways, or cellular energy production, thereby providing a clearer picture of its biological significance.

Challenges and Future Research Trajectories

The full potential of this compound as a tool for research or as a bioactive compound is yet to be unlocked. Progress in this area faces several challenges that also define the key research trajectories for the future.

Development of Novel Synthetic Routes with Improved Efficiency

A primary challenge in studying novel compounds is the ability to produce them efficiently and in high purity. The traditional synthesis of N-acyl amino acid esters often involves methods like the Schotten-Baumann reaction, which uses acyl chlorides and can have limitations regarding substrate scope and environmental concerns. researchgate.net

Future research will likely focus on developing more efficient and greener synthetic methodologies. Promising alternatives include palladium-catalyzed amidocarbonylation, which offers a direct route to N-acyl amino acids with high yields. bbwpublisher.com Chemo-enzymatic methods, which combine the specificity of enzymes with the practicality of chemical synthesis, also present a promising avenue for producing this compound and its derivatives under mild conditions. bbwpublisher.com Another modern approach is the use of coupling agents like propylphosphonic acid anhydride (B1165640) (T3P) for direct imine acylation, which offers a versatile method for creating N-acylated compounds. whiterose.ac.uk

Table 2: Comparison of Synthetic Methods for N-Acyl Amino Acid Derivatives

| Method | Description | Potential Advantages for this compound Synthesis |

|---|---|---|

| Schotten-Baumann Reaction | Condensation of an acyl chloride with an amino acid in an alkaline solution. | Well-established and widely used in industry. researchgate.net |

| Palladium-Catalyzed Amidocarbonylation | A catalytic process that combines an amine, carbon monoxide, and an organic halide to form an amide. | High efficiency and potential for scalability. bbwpublisher.com |

| Enzymatic Synthesis | Utilizes enzymes like lipases to catalyze the acylation of amino acids. | Mild reaction conditions, high selectivity, and environmentally friendly. bbwpublisher.com |

Integration of Multi-Omics Data for Comprehensive Biochemical Understanding

Understanding the complete biochemical impact of a compound like this compound requires a holistic approach. Relying on a single data type, such as metabolomics alone, provides only a partial view. The integration of multiple "omics" disciplines—genomics, transcriptomics, proteomics, and metabolomics—is a key future direction. mdpi.com

By applying a multi-omics strategy, researchers can build a comprehensive picture of how this compound affects cellular systems. For example, metabolomics could quantify the levels of the compound and its metabolic byproducts, while transcriptomics and proteomics could reveal changes in gene expression and protein levels that result from its presence. This integrated data can uncover the signaling pathways modulated by the compound and identify its molecular targets, providing a deep mechanistic understanding that is not achievable with any single omics approach alone. mdpi.com

Exploration of Undiscovered Biological Activities and Mechanistic Pathways

The biological activities of this compound remain largely unexplored. However, the broader class of N-acyl amino acids exhibits a wide range of functions, suggesting fertile ground for future investigation. nih.gov For instance, certain N-acyl amino acids act as signaling molecules, while others, particularly fatty acyl sarcosinates, are used as biodegradable surfactants with antimicrobial properties. monash.edunih.gov

Future research will focus on screening this compound for a variety of biological activities. This could include assessing its potential as an antimicrobial agent, an anti-inflammatory compound, or a modulator of specific cellular receptors. nih.gov Discovering novel activities would open up new mechanistic pathways for study, potentially linking this compound to physiological processes or disease states not previously considered.

Computational Predictions for Novel Derivative Design and Functional Validation

Computational chemistry offers powerful tools to accelerate the discovery and optimization of new molecules. Techniques like Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking can predict the biological activity and binding affinity of compounds before they are synthesized. elsevierpure.commdpi.com

A significant future trajectory involves using these in silico methods to design novel derivatives of this compound. By systematically modifying the acyl chain or the ester group in a computational model, scientists can predict which structural changes are most likely to result in desired biological activities. nih.gov For example, molecular docking could be used to screen a virtual library of N-propionyl sarcosine derivatives against a specific protein target, such as an enzyme or receptor. nih.govumin.ac.jp The most promising candidates identified through these computational predictions can then be prioritized for chemical synthesis and subsequent functional validation in laboratory experiments, creating a more efficient and targeted discovery pipeline. nih.gov

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products